molecular formula C7H5ClN2O3 B1145861 2-aMino-6-nitrobenzoyl chloride CAS No. 1261566-80-6

2-aMino-6-nitrobenzoyl chloride

Cat. No. B1145861
M. Wt: 200.5792
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-aMino-6-nitrobenzoyl chloride has been reported. For instance, the condensation of 2-nitrobenzoyl chloride with α-aminonitriles in THF at 0°C in the presence of triethylamine as a base, furnishes the corresponding amides . Another study reported the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .


Molecular Structure Analysis

While the specific molecular structure analysis of 2-aMino-6-nitrobenzoyl chloride is not available, a study on a related compound, 2-amino-6-(trifluoromethoxy)benzoxazole, provides some insights. The compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-aMino-6-nitrobenzoyl chloride have been studied. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded various derivatives .

Future Directions

The future directions for the study of 2-aMino-6-nitrobenzoyl chloride and similar compounds are promising. For instance, the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole, a neuroprotective drug, indicates potential for new inhibitors of voltage-dependent sodium channels . Another study outlines the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

properties

CAS RN

1261566-80-6

Product Name

2-aMino-6-nitrobenzoyl chloride

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.5792

synonyms

2-aMino-6-nitrobenzoyl chloride

Origin of Product

United States

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